molecular formula C11H16ClNO B592634 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride CAS No. 1203342-42-0

2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride

Cat. No.: B592634
CAS No.: 1203342-42-0
M. Wt: 213.705
InChI Key: LXCZHOKBHGBKJU-UHFFFAOYSA-N
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Description

2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is known for its crystalline solid form and is soluble in various solvents such as DMF, DMSO, and ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring.

    Introduction of the Ethanamine Group: This step involves the addition of an ethanamine group to the benzofuran ring, often through a substitution reaction.

    Methylation: The alpha position of the ethanamine group is methylated using methylating agents under controlled conditions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethanamine group can participate in substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including neurotransmitter activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter pathways, potentially affecting serotonin and dopamine receptors. This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacological research .

Comparison with Similar Compounds

    2,3-Dihydro-alpha-methyl-4-benzofuranethanamine: The non-hydrochloride form of the compound.

    4-Benzofuranethanamine: Lacks the methyl group at the alpha position.

    2,3-Dihydro-4-benzofuranethanamine: Lacks the methyl group at the alpha position and the hydrochloride form.

Uniqueness: 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride is unique due to its specific structural features, including the methyl group at the alpha position and its hydrochloride salt form.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-4-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11;/h2-4,8H,5-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCZHOKBHGBKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2CCOC2=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901344521
Record name 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203342-42-0
Record name 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride
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2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride
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2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride

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